An In-depth Technical Guide to 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole: Structure, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole, a molecule of interest within the broader class of pyrazole carboxamides. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications. While this specific molecule may represent a novel entity, the principles and methodologies discussed are grounded in the well-established chemistry and pharmacology of related pyrazole derivatives.
Molecular Profile: Unveiling the Core Structure
The chemical structure of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole combines a 1-methyl-1H-pyrazole core with a pyrrolidine-1-carbonyl substituent at the 4-position. This arrangement is pivotal to its potential biological activity, as the pyrazole scaffold is a recognized privileged structure in medicinal chemistry, known for its presence in numerous approved drugs.[1]
Table 1: Physicochemical Properties of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 195.23 g/mol |
| IUPAC Name | (1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone |
| CAS Number | Not available |
The molecular weight is calculated based on the chemical formula. The lack of a specific CAS number suggests the novelty of this particular compound.
Strategic Synthesis: A Practical Approach
The synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole can be logically approached through the reaction of a 1-methyl-1H-pyrazole-4-carbonyl chloride with pyrrolidine. This common synthetic route for creating carboxamides is well-documented for analogous pyrazole derivatives.[2]
Experimental Protocol:
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Preparation of 1-methyl-1H-pyrazole-4-carbonyl chloride:
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Perform a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position, yielding 1-methyl-1H-pyrazole-4-carbaldehyde.
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Oxidize the aldehyde to the corresponding carboxylic acid, 1-methyl-1H-pyrazole-4-carboxylic acid.
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Treat the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride to produce the acyl chloride.[5]
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Amide Coupling:
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Dissolve the 1-methyl-1H-pyrazole-4-carbonyl chloride in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
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Add pyrrolidine to the solution, typically in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.
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The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion.
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Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
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The final product is purified by column chromatography or recrystallization.
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Caption: Synthetic workflow for 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole.
Characterization and Structural Elucidation
The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms and the presence of the methyl, pyrazole, and pyrrolidine moieties.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretch for the amide group.
Biological Significance and Therapeutic Potential
The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][6][7][8][9]
The 1-methyl-pyrazole-4-carboxamide scaffold, in particular, has been extensively investigated. For instance, various derivatives have shown potent antifungal activity, often by targeting succinate dehydrogenase.[6][7][8] Additionally, related structures have been explored as anticancer agents, with some exhibiting cytotoxic effects on cancer cell lines.[9][10][11]
The introduction of the pyrrolidine moiety in 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole is a rational design choice. The pyrrolidine ring can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic properties.
Caption: Relationship between structure and potential biological activities.
Future Directions and Applications in Drug Discovery
The unique structure of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole positions it as a promising candidate for further investigation in drug discovery programs. Key areas for future research include:
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Screening for Biological Activity: The compound should be screened against a panel of biological targets, including fungal strains, cancer cell lines, and inflammatory markers.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the pyrazole and pyrrolidine rings will help in optimizing its biological activity.
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In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety.
Conclusion
1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole is a molecule with significant potential, belonging to the well-regarded class of pyrazole carboxamides. While it may be a novel chemical entity, its synthesis is achievable through established chemical methodologies. Its structural features suggest a high probability of interesting biological activities, making it a worthy subject for further research and development in the quest for new therapeutic agents.
References
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Synthonix, Inc. (n.d.). (1-Methyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]
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PubChem. (n.d.). (3-(1H-pyrazol-4-yl)pyrrolidin-1-yl)(4-methyl-3,4-dihydroquinoxalin-1(2H)-yl)methanone. Retrieved from [Link]
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- American Chemical Society. (2016). Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. Journal of Medicinal Chemistry.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- ResearchGate. (2023). Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)
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